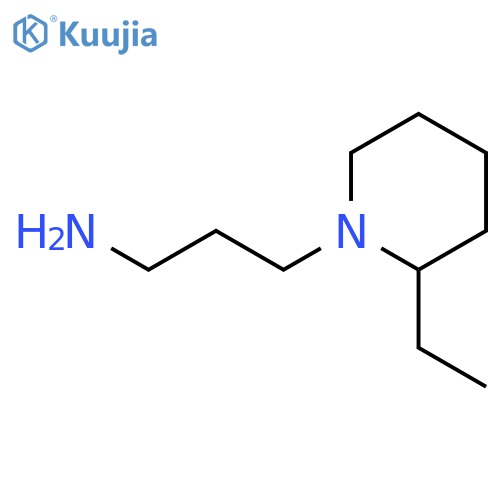Cas no 13901-38-7 (3-(2-Ethylpiperidin-1-yl)propan-1-amine)

13901-38-7 structure
商品名:3-(2-Ethylpiperidin-1-yl)propan-1-amine
3-(2-Ethylpiperidin-1-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-(2-Ethylpiperidin-1-yl)propan-1-amine
- 1-Piperidinepropanamine, 2-ethyl-
- 2-ethyl-1-Piperidinepropanamine
- 1-Piperidinepropanamine,2-ethyl
- HMS1378B03
- AKOS BBV-002533
- UKRORGSYN-BB BBV-002533
- 3-(2-ethyl-1-piperidyl)propylamine
- N-(3-Aminopropyl)-2-ethylpiperidine
- 3-(2-ethyl-1-piperidyl)propan-1-amine
- 3-(2-Ethyl-piperidin-1-yl)-propylamine
- 3-(2-ethyl-1-piperidinyl)propan-1-amine
- CS-0318547
- SB41437
- LS-02577
- AKOS016045205
- A1-52282
- FT-0691160
- DTXSID20399504
- SCHEMBL3324410
- 13901-38-7
- F70112
- MFCD03001140
- AKOS000123808
- 3-(2-ethyl-piperidine-1-yl)-propylamine
- 3-(2-Ethyl-1-piperidinyl)-1-propanamine, AldrichCPR
- ChemDiv2_003193
- 3-(2-ethylpiperidin-1-yl)propan-1-amine F
- OTAVA-BB 7020210311
-
- MDL: MFCD03001140
- インチ: InChI=1S/C10H22N2/c1-2-10-6-3-4-8-12(10)9-5-7-11/h10H,2-9,11H2,1H3
- InChIKey: BVQNBPJFOANOTF-UHFFFAOYSA-N
- ほほえんだ: CCC1CCCCN1CCCN
計算された属性
- せいみつぶんしりょう: 170.17800
- どういたいしつりょう: 170.178298710g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 29.3Ų
じっけんとくせい
- 密度みつど: 0.9±0.1 g/cm3
- ふってん: 233.0±8.0 °C at 760 mmHg
- フラッシュポイント: 91.2±13.6 °C
- PSA: 29.26000
- LogP: 2.23790
- じょうきあつ: 0.1±0.5 mmHg at 25°C
3-(2-Ethylpiperidin-1-yl)propan-1-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(2-Ethylpiperidin-1-yl)propan-1-amine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-(2-Ethylpiperidin-1-yl)propan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B438495-50mg |
3-(2-ethylpiperidin-1-yl)propan-1-amine |
13901-38-7 | 50mg |
$ 135.00 | 2022-06-07 | ||
| abcr | AB369845-5 g |
3-(2-Ethylpiperidin-1-yl)propan-1-amine, 95%; . |
13901-38-7 | 95% | 5g |
€907.00 | 2023-06-20 | |
| abcr | AB369845-500mg |
3-(2-Ethylpiperidin-1-yl)propan-1-amine, 95%; . |
13901-38-7 | 95% | 500mg |
€269.00 | 2025-02-13 | |
| abcr | AB369845-5g |
3-(2-Ethylpiperidin-1-yl)propan-1-amine, 95%; . |
13901-38-7 | 95% | 5g |
€877.00 | 2025-02-13 | |
| A2B Chem LLC | AA59455-1g |
3-(2-Ethylpiperidin-1-yl)propan-1-amine |
13901-38-7 | >95% | 1g |
$509.00 | 2024-04-20 | |
| abcr | AB369845-500 mg |
3-(2-Ethylpiperidin-1-yl)propan-1-amine, 95%; . |
13901-38-7 | 95% | 500MG |
€254.60 | 2023-02-20 | |
| abcr | AB369845-1 g |
3-(2-Ethylpiperidin-1-yl)propan-1-amine, 95%; . |
13901-38-7 | 95% | 1g |
€322.50 | 2023-06-20 | |
| abcr | AB369845-1g |
3-(2-Ethylpiperidin-1-yl)propan-1-amine, 95%; . |
13901-38-7 | 95% | 1g |
€317.00 | 2025-02-13 | |
| A2B Chem LLC | AA59455-10g |
3-(2-Ethylpiperidin-1-yl)propan-1-amine |
13901-38-7 | >95% | 10g |
$1412.00 | 2024-04-20 | |
| Ambeed | A346908-5g |
3-(2-Ethylpiperidin-1-yl)propan-1-amine |
13901-38-7 | 95+% | 5g |
$994.0 | 2024-04-24 |
3-(2-Ethylpiperidin-1-yl)propan-1-amine 関連文献
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
13901-38-7 (3-(2-Ethylpiperidin-1-yl)propan-1-amine) 関連製品
- 4897-50-1(1,4'-bipiperidine)
- 87571-88-8(Endo-8-Methyl-8-azabicyclo[3.2.1]octan-3-amine)
- 73579-08-5(N,1-dimethylpiperidin-4-amine)
- 98998-25-5(8-Methyl-8-azabicyclo[3.2.1]octan-3-amine)
- 41838-46-4(1-methylpiperidin-4-amine)
- 62813-02-9(1-Cyclopropylpiperidin-4-amine)
- 3319-01-5(1-Cyclohexylpiperidine)
- 50533-97-6(N,N-Dimethylpiperidin-4-amine)
- 127285-08-9(1-(propan-2-yl)piperidin-4-amine)
- 5004-07-9(4-(Pyrrolidinyl)piperidine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:13901-38-7)3-(2-Ethylpiperidin-1-yl)propan-1-amine

清らかである:99%
はかる:5g
価格 ($):895.0